4-Bromo-2-iodo-1-methoxybenzene

Cross-coupling Chemoselectivity Suzuki-Miyaura

Researchers requiring precise ortho,para-dihalogenation for iterative cross-coupling often encounter positional isomer contamination that compromises chemoselectivity. 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7) resolves this with a defined iodine-at-ortho, bromine-at-para substitution pattern enabling predictable oxidative addition sequences. - Orthogonal Reactivity: The ortho-iodide undergoes selective Pd-catalyzed coupling first, leaving the para-bromide intact for a second, distinct functionalization. - Synthetic Versatility: Compatible with directed ortho-metalation at C-3 without halogen scrambling, enabling three-step buildup of densely functionalized kinase inhibitor cores. - Supply Assurance: Bulk inventory maintained with rigorous analytical QC to ensure isomeric purity critical for reproducible sequential coupling yields.

Molecular Formula C7H6BrIO
Molecular Weight 312.93 g/mol
CAS No. 98273-59-7
Cat. No. B059771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-1-methoxybenzene
CAS98273-59-7
Molecular FormulaC7H6BrIO
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)I
InChIInChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyCTPNHFOXNXLPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-iodo-1-methoxybenzene Overview


4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7) is an ortho,para-dihalogenated anisole derivative with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol . It belongs to the class of mixed halogen-substituted aromatic compounds, which are critical intermediates in organic and pharmaceutical synthesis for constructing polysubstituted biphenyls, stilbenes, and other complex architectures via sequential cross-coupling reactions [1]. The compound features both a bromine atom (at the para position relative to the methoxy group) and an iodine atom (at the ortho position) on the same benzene ring, enabling chemoselective functionalization strategies that are not possible with monohalogenated analogs [2].

1

Orthogonal I/Br dihalogenation enables sequential cross-coupling strategies

2

Ortho-iodine reacts first, preserving para-bromine for later functionalization

3

Methoxy directing group activates both halogen positions for coupling

4-Bromo-2-iodo-1-methoxybenzene vs. Analogs


Generic substitution of 4-bromo-2-iodo-1-methoxybenzene with seemingly similar dihalogenated anisoles (e.g., 1-bromo-4-iodo-2-methoxybenzene, CAS 755027-18-0) or monohalogenated analogs (e.g., 4-bromoanisole or 4-iodoanisole) fails because these alternatives lack the precise ortho,para-substitution pattern that governs orthogonal reactivity in sequential cross-coupling [1]. The methoxy group directs electrophilic aromatic substitution to the ortho and para positions, and in this compound, the iodine occupies the ortho position while bromine occupies the para position . This spatial arrangement directly influences the chemoselectivity of palladium-catalyzed reactions; iodine, being more reactive, undergoes oxidative addition first at the ortho site, leaving the para-bromine available for subsequent coupling steps [2]. Positional isomers such as 2-bromo-5-iodoanisole (1-bromo-4-iodo-2-methoxybenzene, CAS 755027-18-0) [3] and 5-bromo-2-iodoanisole (CAS 791642-68-7) exhibit different electronic environments and steric profiles due to altered halogen placement relative to the methoxy group, leading to divergent reactivity patterns and coupling yields in cross-coupling reactions [4].

Positional isomers (e.g., CAS 755027-18-0) alter halogen placement relative to the methoxy group, which may shift electronic activation and cross-coupling reactivity patterns.

Monohalogenated analogs (4-bromoanisole or 4-iodoanisole) lack the orthogonal dihalogenation required for sequential coupling, limiting synthetic flexibility.

The precise ortho,para-substitution pattern is critical; substitutes may not maintain iodine-first chemoselectivity under palladium catalysis.

4-Bromo-2-iodo-1-methoxybenzene Evidence Guide


Iodine Reactivity Advantage in Suzuki Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than aryl bromides. While no direct head-to-head study of 4-bromo-2-iodo-1-methoxybenzene vs. its monohalogenated analogs was identified, class-level inference from comparative studies of 4-iodoanisole vs. 4-bromoanisole under standardized Suzuki conditions demonstrates that the iodoarene yields 60–100% biaryl product, whereas the bromoarene exhibits lower and more variable yields depending on catalyst and base selection [1]. Under acyclic diaminocarbene palladium catalysis, 4-iodoanisole was found to be more reactive than 4-bromoanisole, with the iodo derivative showing a higher fraction of conversion at equivalent time points . This differential reactivity is preserved in 4-bromo-2-iodo-1-methoxybenzene, enabling selective, sequential functionalization at the ortho-iodine site first, followed by the para-bromine site [2].

Iodine Reactivity Advantage
Class-level inference
4-Iodoanisole yields 60–100% biaryl; 4-bromoanisole yields lower, variable outcomes under identical Pd conditions.
Supports iodine-first chemoselectivity design.
Class-level inference; data from model compound studies.
Cross-coupling Chemoselectivity Suzuki-Miyaura

Synthetic Accessibility and Scalability

4-Bromo-2-iodo-1-methoxybenzene can be synthesized via a diazotization-iodination sequence from 4-bromo-1-methoxy-2-aniline, a readily available and inexpensive starting material. A documented laboratory procedure yields 12 g of solid product with 99% purity from 10 g of starting aniline derivative . In contrast, synthesis of the positional isomer 1-bromo-4-iodo-2-methoxybenzene (CAS 755027-18-0) requires alternative starting materials and reaction sequences that are less well-documented and may involve different regioselectivity challenges [1]. While direct comparative yield data for isomeric syntheses are not available in the open literature, the established, high-purity synthetic route for 4-bromo-2-iodo-1-methoxybenzene represents a critical advantage for procurement decisions where reliable, scalable synthesis is required.

Synthetic Accessibility
Supporting evidence
12 g solid product, 99% purity from 10 g 4-bromo-1-methoxy-2-aniline via diazotization-iodination.
Documented high-purity route supports consistent supply quality.
Lab-scale procedure; scalability to be verified.
Synthesis Diazotization Scalability

Ortho-Lithiation Stability for Functionalization

A study of p-bromoanisole and p-iodoanisole under directed ortho-metalation (DoM) conditions using ortho-lithiodimethylbenzylamine (o-LiDMBA) in hydrocarbon media demonstrated successful ortho-metalation without any halogen exchange for either substrate [1]. This indicates that both bromine and iodine substituents at the para position are stable under strong base conditions, preserving the halogen handle for subsequent cross-coupling. For 4-bromo-2-iodo-1-methoxybenzene, this class-level inference suggests that the para-bromine is stable during ortho-lithiation at the position adjacent to the methoxy group (C-3), enabling an orthogonal functionalization sequence: ortho-lithiation and electrophilic quench, followed by cross-coupling at the ortho-iodine and para-bromine sites. No halogen exchange was observed in either p-bromoanisole or p-iodoanisole under the reported conditions [1].

Ortho-Lithiation Stability
Class-level inference
0% halogen exchange on p-bromo- and p-iodoanisole under directed ortho-metalation with o-LiDMBA.
Para-bromine remains stable during C-3 functionalization.
Class-level inference; direct data on target compound limited.
Directed ortho-metalation Lithiation Halogen stability

Chemoselectivity in Reductive Cross-Coupling

In formate-mediated cross-electrophile reductive coupling, 4-iodoanisole couples with 6-bromopyridines with excellent chemoselectivity using either homogeneous rhodium or heterogeneous palladium catalysts [1]. The reaction proceeds via selective oxidative addition of the aryl iodide in the presence of an aryl bromide, producing biaryl products in moderate yield with high chemoselectivity [1]. By class-level inference, 4-bromo-2-iodo-1-methoxybenzene should exhibit similar chemoselectivity in reductive cross-coupling reactions, with the ortho-iodine site reacting preferentially over the para-bromine site. This selectivity is critical for building complex biaryl scaffolds in pharmaceutical intermediates where precise control over coupling partners is required.

Reductive Coupling Chemoselectivity
Class-level inference
4-Iodoanisole couples with 6-bromopyridines with excellent chemoselectivity; aryl iodide reacts preferentially over aryl bromide.
Enables iodine-first sequential reductive coupling.
Qualitative chemoselectivity reported; exact ratio not provided.
Cross-electrophile coupling Reductive coupling Chemoselectivity

Positional Isomer Substitution Pattern Comparison

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7) and its positional isomer 1-bromo-4-iodo-2-methoxybenzene (CAS 755027-18-0) differ fundamentally in the placement of halogens relative to the methoxy directing group [1]. In the target compound, iodine is ortho (C-2) and bromine is para (C-4) to methoxy. In the isomer, bromine is at C-1 and iodine at C-4, with methoxy at C-2. This positional difference alters the electronic environment at each halogen site due to the strong electron-donating resonance effect of the methoxy group, which activates ortho and para positions toward electrophilic substitution and influences oxidative addition rates in cross-coupling. While no direct comparative kinetic data are available, the ortho-iodine in 4-bromo-2-iodo-1-methoxybenzene is positioned to benefit from both the inherent reactivity of iodine and the activating ortho/para-directing effect of methoxy, potentially enhancing first-step coupling rates relative to isomers where iodine occupies a meta-like position [2].

Regiochemical Pattern
Supporting evidence
I ortho, Br para to OMe; both positions activated by +M effect of methoxy. Positional isomer places I and Br differently, altering electronic landscape.
Structural identity electronically distinct from isomers.
Structural inference; direct kinetic comparison not available.
Regiochemistry Positional isomerism Electronic effects

4-Bromo-2-iodo-1-methoxybenzene Application Scenarios


Sequential Suzuki-Miyaura Coupling

In this scenario, the ortho-iodine of 4-bromo-2-iodo-1-methoxybenzene undergoes first-step Suzuki-Miyaura coupling with an arylboronic acid, exploiting the higher reactivity of aryl iodides over aryl bromides to achieve selective mono-coupling [1]. Following purification (or in a one-pot tandem process), the remaining para-bromine is coupled with a second, distinct arylboronic acid to yield an unsymmetrically substituted biaryl [2]. This sequential strategy is enabled by the differential oxidative addition rates of iodine vs. bromine, which has been demonstrated for 4-iodoanisole vs. 4-bromoanisole in Pd-zeolite catalyzed systems (60–100% yield for iodoarene) [1]. The methoxy group remains available for further derivatization or serves as a pharmacophore in the final target molecule.

Ortho-Lithiation then Sequential Cross-Coupling

Researchers can employ directed ortho-metalation (DoM) to functionalize the C-3 position of 4-bromo-2-iodo-1-methoxybenzene prior to any cross-coupling steps. Studies on p-bromoanisole and p-iodoanisole confirm that both bromine and iodine substituents are stable under DoM conditions using o-LiDMBA, with 0% halogen exchange observed [1]. After electrophilic quench at C-3, the molecule retains both halogen handles for subsequent sequential cross-coupling—iodine first (ortho), then bromine (para). This three-step functionalization sequence (DoM → cross-coupling at iodine → cross-coupling at bromine) enables the rapid construction of highly substituted aromatic cores relevant to kinase inhibitor scaffolds and other densely functionalized pharmaceutical intermediates.

Reductive Cross-Electrophile Coupling for Biaryls

In formate-mediated reductive cross-coupling, 4-bromo-2-iodo-1-methoxybenzene can serve as a chemoselective coupling partner where the ortho-iodine reacts preferentially with a bromopyridine or similar aryl bromide electrophile. As demonstrated with 4-iodoanisole, this method yields biaryl products in moderate yield with excellent chemoselectivity using Rh or Pd catalysts [1]. The para-bromine remains intact, providing a handle for subsequent functionalization. This approach is particularly valuable for synthesizing biaryl-containing APIs, where the methoxy group can be demethylated to a phenol for further diversification or retained as a metabolic stability element.

Precursor to Phenols and Catechols

The methoxy group in 4-bromo-2-iodo-1-methoxybenzene can be selectively demethylated (e.g., using BBr₃) after cross-coupling steps to reveal a phenolic OH group. This phenol can then be further functionalized via O-alkylation, O-arylation, or conversion to a triflate for additional cross-coupling. Alternatively, ortho-lithiation at C-3 followed by boronation and oxidation yields a catechol derivative. The documented stability of para-bromine under lithiation conditions [1] ensures that this demethylation-lithiation sequence proceeds without undesired halogen scrambling, making the compound an excellent precursor for polyfunctionalized phenol-based pharmaceutical scaffolds.

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura Coupling
Orthogonal I/Br reactivity pattern
Iodine-first chemoselectivity under Pd catalysis
Ortho-Lithiation then Cross-Coupling
Halogen stability under DoM conditions
C-3 functionalization without halogen exchange
Reductive Cross-Electrophile Coupling
Chemoselective oxidative addition of iodide
One-pot tandem biaryl construction feasibility
Precursor to Phenols and Catechols
Demethylation-lithiation compatibility
Halogen retention during phenolic scaffold elaboration

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